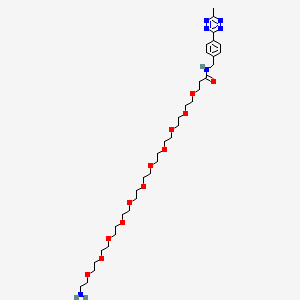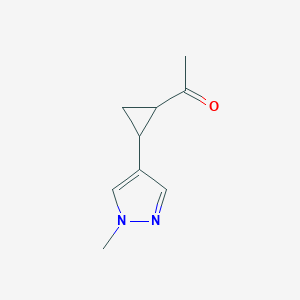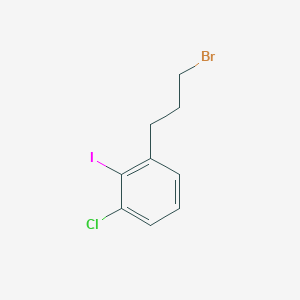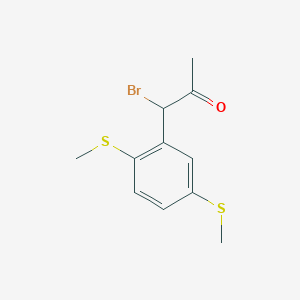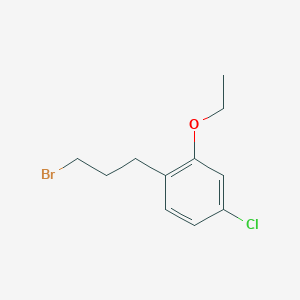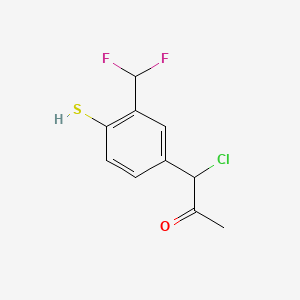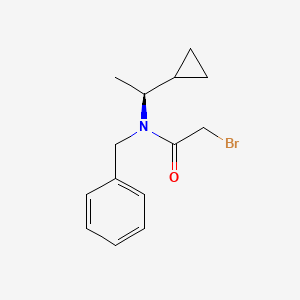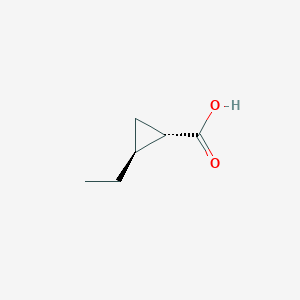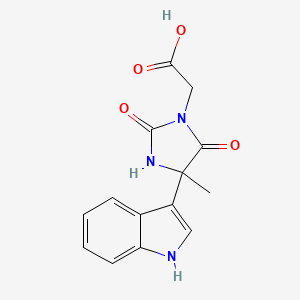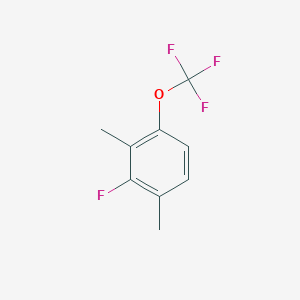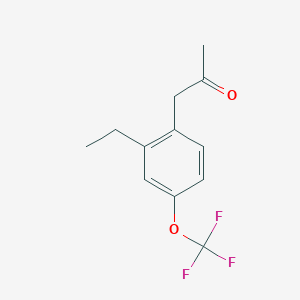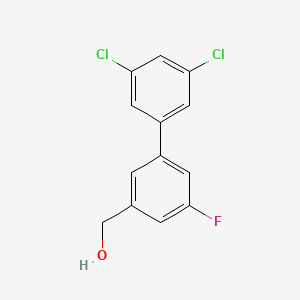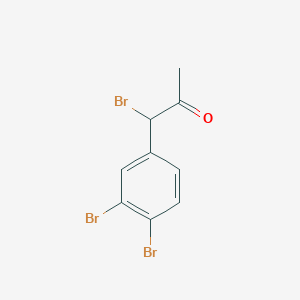
1-Bromo-1-(3,4-dibromophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3,4-dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br3O It is characterized by the presence of three bromine atoms attached to a phenyl ring and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one can be synthesized through the bromination of 1-(3,4-dibromophenyl)propan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-1-(3,4-dibromophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its use and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
- 1-(4-bromo-2,3-dimethylphenoxy)propan-2-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 3-Bromo-1-(4-bromophenyl)propan-1-one
Comparison: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The position and number of bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H7Br3O |
|---|---|
Poids moléculaire |
370.86 g/mol |
Nom IUPAC |
1-bromo-1-(3,4-dibromophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3 |
Clé InChI |
KNENBESKALKFBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




